molecular formula C12H15N7O3 B5885026 6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL

6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL

Cat. No.: B5885026
M. Wt: 305.29 g/mol
InChI Key: GGEAYQNJEPAVEH-UHFFFAOYSA-N
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Description

6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is a complex organic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a triazine ring and a pyridazinol moiety, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL typically involves the sequential nucleophilic substitution of the C-Cl bond in cyanuric chloride by C-O, C-N, and C-S bonds . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where different nucleophiles replace existing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL lies in its specific substitution pattern and the combination of the triazine and pyridazinol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O3/c1-13-10-14-11(19-4-6-21-7-5-19)16-12(15-10)22-9-3-2-8(20)17-18-9/h2-3H,4-7H2,1H3,(H,17,20)(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEAYQNJEPAVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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